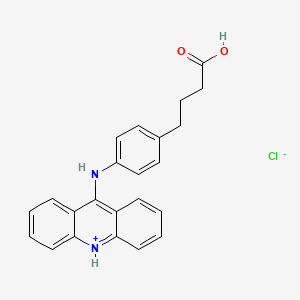
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups, an ethoxy group, and a nitro group attached to a benzylamine backbone. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-ethoxy-3-nitrobenzylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Bis(2-chloroethyl)-4-ethoxy-3-aminobenzylamine hydrochloride, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with DNA and proteins makes it a candidate for investigating mechanisms of action in cells.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, similar compounds have been studied for their anticancer properties due to their ability to alkylate DNA and inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This alkylating activity disrupts cellular processes and can induce cell death. The nitro group may also contribute to the compound’s reactivity and ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Used as an alkylating agent in cancer treatment.
N,N-Bis(2-chloroethyl)-N-2-hydroxyethylamine: Studied for its potential therapeutic applications.
Uniqueness: N,N-Bis(2-chloroethyl)-4-ethoxy-3-nitro-benzylamine hydrochloride is unique due to the presence of the ethoxy and nitro groups, which enhance its reactivity and potential applications. These functional groups allow for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
77905-52-3 |
|---|---|
Molekularformel |
C13H19Cl3N2O3 |
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-[(4-ethoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O3.ClH/c1-2-20-13-4-3-11(9-12(13)17(18)19)10-16(7-5-14)8-6-15;/h3-4,9H,2,5-8,10H2,1H3;1H |
InChI-Schlüssel |
CWAWACLVCCFRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




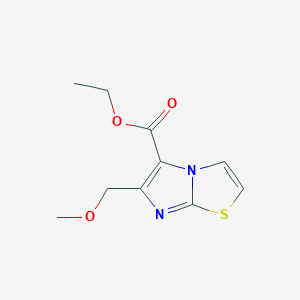
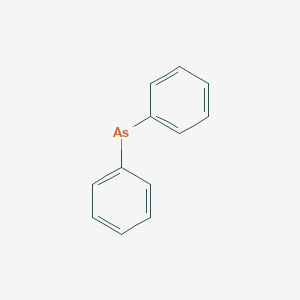


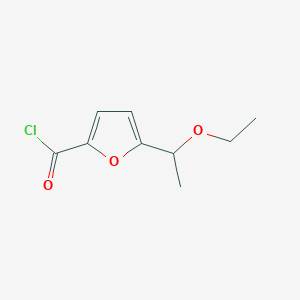
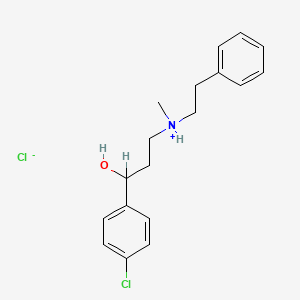
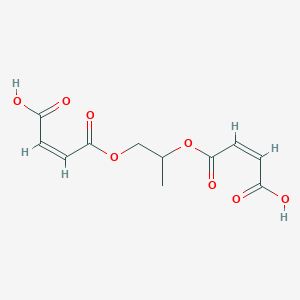
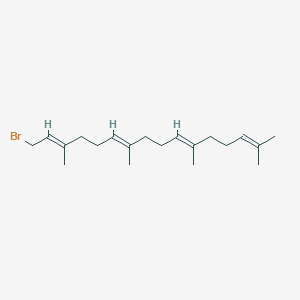
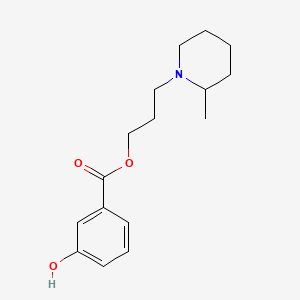
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)

